(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a unique combination of an oxirane ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Formation of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an α-haloketone and an amide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-imidazole: Contains an imidazole ring instead of an oxazole ring.
Properties
CAS No. |
854987-47-6 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-13(2)11(16-13)12-14-10(8-15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11?/m1/s1 |
InChI Key |
NGKKWOJOSPBZNJ-NFJWQWPMSA-N |
Isomeric SMILES |
CC1(C(O1)C2=N[C@H](CO2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(O1)C2=NC(CO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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